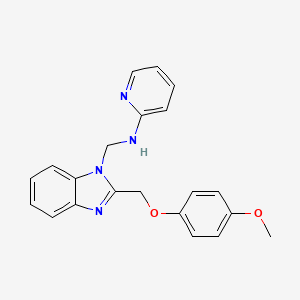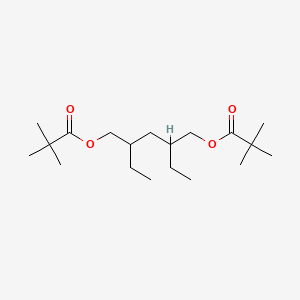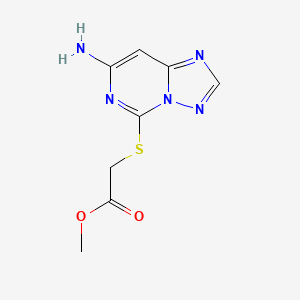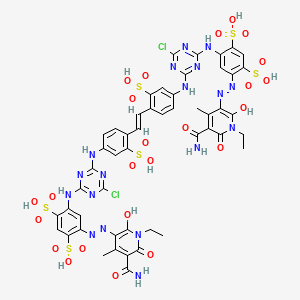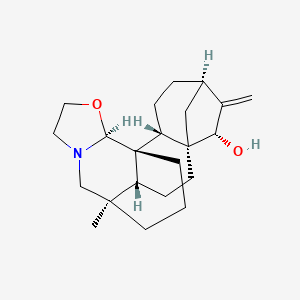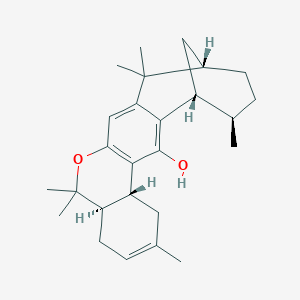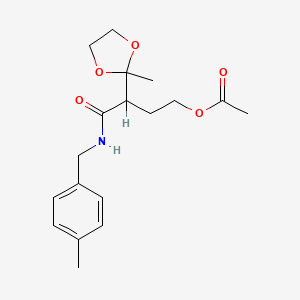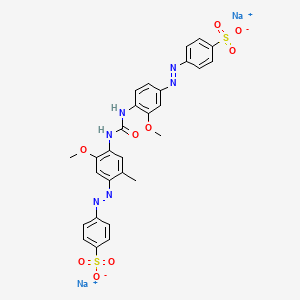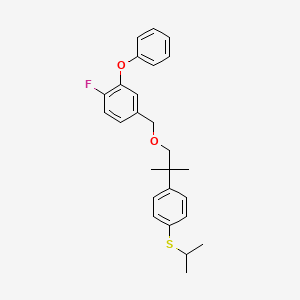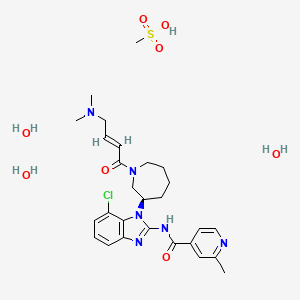
Nazartinib mesylate trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nazartinib mesylate trihydrate is a novel third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It has shown significant antitumor activity, particularly in patients with advanced non-small cell lung cancer (NSCLC) harboring EGFR mutations . This compound selectively targets EGFR-activating mutations and resistance mutations, making it a promising candidate for cancer therapy .
準備方法
The synthesis of nazartinib mesylate trihydrate involves multiple steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to form the basic skeleton of the compound.
Functionalization: Various functional groups are introduced to the core structure to enhance its activity and selectivity.
Purification: The final product is purified using techniques such as crystallization and chromatography to obtain the desired purity and yield.
Industrial production methods for this compound are optimized to ensure high yield and purity while minimizing the use of hazardous reagents and conditions .
化学反応の分析
Nazartinib mesylate trihydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Nazartinib mesylate trihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and selectivity of EGFR inhibitors.
Biology: Researchers use it to investigate the biological pathways involved in cancer progression and resistance mechanisms.
Medicine: It is being studied in clinical trials for its efficacy and safety in treating various types of cancer, particularly NSCLC
作用機序
Nazartinib mesylate trihydrate exerts its effects by selectively inhibiting the activity of mutant forms of EGFR, including the T790M resistance mutation. This inhibition prevents EGFR-mediated signaling pathways, leading to the suppression of tumor growth and proliferation . The compound binds covalently to the ATP-binding site of the mutant EGFR, thereby blocking its kinase activity .
類似化合物との比較
Nazartinib mesylate trihydrate is compared with other third-generation EGFR inhibitors such as osimertinib and rociletinib. While all these compounds target EGFR mutations, this compound is unique in its selectivity and potency against specific resistance mutations . Similar compounds include:
Osimertinib: Another third-generation EGFR inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Rociletinib: Targets similar mutations but has a different safety and efficacy profile.
特性
CAS番号 |
1784778-10-4 |
|---|---|
分子式 |
C27H41ClN6O8S |
分子量 |
645.2 g/mol |
IUPAC名 |
N-[7-chloro-1-[(3R)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid;trihydrate |
InChI |
InChI=1S/C26H31ClN6O2.CH4O3S.3H2O/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3;1-5(2,3)4;;;/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35);1H3,(H,2,3,4);3*1H2/b11-7+;;;;/t20-;;;;/m1..../s1 |
InChIキー |
HCKBCMVQGLVGEA-ZBFDXWMPSA-N |
異性体SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl.CS(=O)(=O)O.O.O.O |
正規SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl.CS(=O)(=O)O.O.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


